molecular formula C13H22ClNO B4599867 2-[(2-phenylpropyl)amino]butan-1-ol hydrochloride

2-[(2-phenylpropyl)amino]butan-1-ol hydrochloride

Cat. No.: B4599867
M. Wt: 243.77 g/mol
InChI Key: QOEDJOQKKMTLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-phenylpropyl)amino]butan-1-ol hydrochloride is a useful research compound. Its molecular formula is C13H22ClNO and its molecular weight is 243.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.1389920 g/mol and the complexity rating of the compound is 155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

One key study focused on the urinary metabolites of mebeverine hydrochloride, a compound structurally related to 2-[(2-phenylpropyl)amino]butan-1-ol hydrochloride. This research utilized gas chromatography/mass spectrometry to identify the metabolic pathways in humans. Mebeverine was completely hydrolyzed to its acid and alcohol moieties, indicating a complex metabolic profile that includes O-demethylation and conjugation processes. This study provides essential insights into the metabolic fate of similar compounds within the human body, highlighting the efficiency of human metabolism in processing such chemical entities (Kristinsson, Snorradottir, & Jóhannsson, 1994).

Potential Implications in Drug Testing

Research has revealed that the metabolites of certain drugs, such as mebeverine, an antispasmodic drug closely related to this compound, can lead to false-positive results in drug tests for amphetamines. This underscores the importance of understanding the metabolic derivatives of such compounds, especially when considering their implications in clinical toxicology and drug testing protocols. The findings necessitate a comprehensive approach to drug testing, ensuring that metabolite profiles are considered to avoid misinterpretation of results (Kraemer, Wennig, & Maurer, 2001).

Potential Therapeutic Applications

Although not directly related to "this compound," studies on related compounds provide a window into the potential therapeutic applications of such chemicals. For instance, the investigation of butenafine hydrochloride, a benzylamine derivative with antifungal activity, for the treatment of tinea pedis demonstrates the pharmaceutical potential of structurally related compounds. This suggests that with further research, this compound could find applications in treating various conditions, depending on its pharmacodynamic properties and safety profile (Savin et al., 1997).

Properties

IUPAC Name

2-(2-phenylpropylamino)butan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-3-13(10-15)14-9-11(2)12-7-5-4-6-8-12;/h4-8,11,13-15H,3,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEDJOQKKMTLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC(C)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.